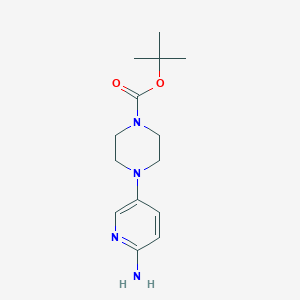
5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and related compounds typically involves multi-step organic synthesis routes. These routes may include halogenation, nucleophilic substitution, and coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been utilized to synthesize novel pyridine derivatives, indicating a possible pathway for synthesizing compounds like 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine (Ahmad et al., 2017).
Molecular Structure Analysis
X-ray diffraction and computational studies provide insights into the molecular structure of pyridine and tetrazole derivatives. These studies reveal the geometrical configuration, bond lengths, and angles, contributing to understanding the compound's reactivity and interaction with other molecules. For instance, the crystal and molecular structure investigation of related compounds showcases the importance of intermolecular interactions and the influence of substituents on the molecular conformation (Rodi et al., 2013).
Chemical Reactions and Properties
5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine can participate in various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of reactive sites such as the bromo group and the tetrazole ring. These reactions are crucial for further functionalization and the synthesis of complex molecules for potential applications in materials science and as pharmaceutical intermediates.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in synthesis and material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the molecule. The tetrazole ring, for instance, is known for its aromaticity and nitrogen content, which can significantly impact the compound's reactivity and interaction with metals and other organic molecules.
References
- (Ahmad et al., 2017): Ahmad, G., Rasool, N., Ikram, H., Khan, S. G., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E. J., Rana, U. A., Akhtar, M., & Alitheen, N. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- (Rodi et al., 2013): Rodi, Y., Luis, S., Martí, I., Martí‐Centelles, V., & Ouzidan, Y. (2013). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Journal of Chemistry.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications in Organic Light-Emitting Devices :
- A study by Stagni et al. (2008) focused on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including 5-bromo-2-(1H-tetrazol-5-yl)pyridine. These complexes displayed a range of redox and emission properties, relevant for organic light-emitting devices and biological labeling applications (Stagni et al., 2008).
Synthesis and Characterization in Coordination Chemistry :
- Sheridan et al. (2013) investigated the complexation reactions of pyridyl–tetrazole ligands with various metal salts, leading to the formation of complexes with different metal:ligand stoichiometries. These findings are significant for understanding coordination behavior in chemistry (Sheridan et al., 2013).
Copper(I)-Catalyzed Hydroxylation of Aryl Bromides :
- A research by Jianhuan Jia et al. (2011) found that a combination of CuI and 5-bromo-2-(1H-imidazol-2-yl)pyridine effectively catalyzes the hydroxylation of aryl bromides, demonstrating its potential in organic synthesis (Jianhuan Jia et al., 2011).
Application in Suzuki Cross-Coupling Reactions :
- Ahmad et al. (2017) described the use of 5-bromo-2-methylpyridin-3-amine in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. This study highlights its role in facilitating organic transformations (Ahmad et al., 2017).
DNA-Binding and Antioxidant Properties :
- Reddy et al. (2016) explored the DNA-binding and antioxidant properties of copper complexes with pyridyl–tetrazole ligands. This research contributes to understanding the biological interactions of these compounds (Reddy et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-(1-methyltetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c1-13-7(10-11-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAPIVPDZNDDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634146 | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine | |
CAS RN |
380380-63-2 | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380380-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 380380-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

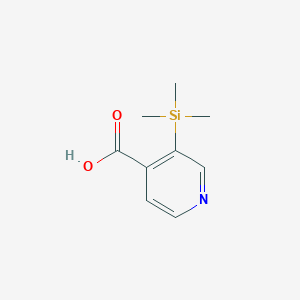
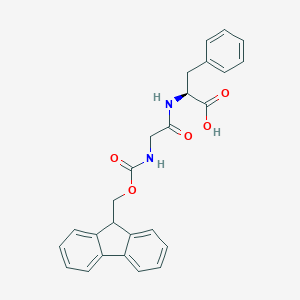
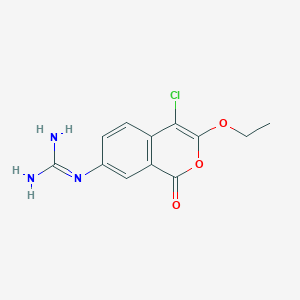
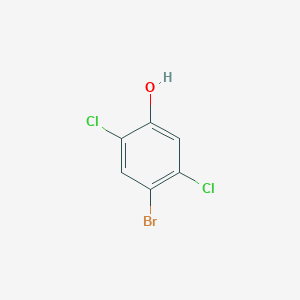
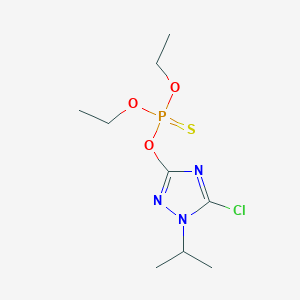
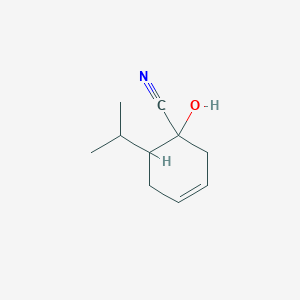
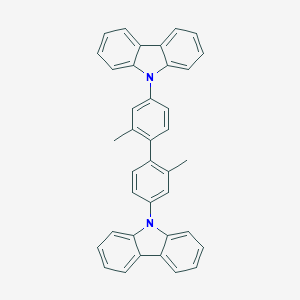
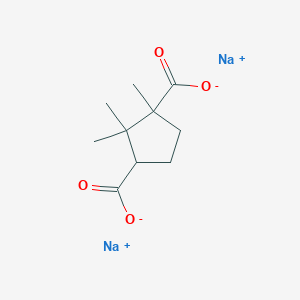
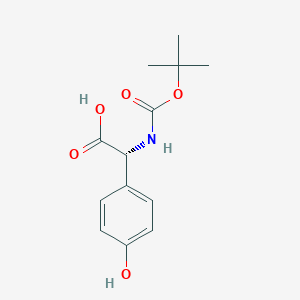

![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)
![(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B52194.png)
![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)
